3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
The compound “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. Attached to the phenyl ring at the 3rd position is a propiophenone group, which consists of a three-carbon chain ending in a carbonyl group (C=O), and another phenyl ring. The 2’-fluoro indicates that a fluorine atom is attached to the second carbon in the propiophenone chain .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the phenyl rings and the propiophenone group. The presence of the carbonyl group and the fluorine atom would also have significant effects on the molecule’s structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors. The carbonyl group is often a site of high reactivity in organic molecules, and the presence of the fluorine atom could also affect the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the fluorine atom, and the phenyl rings would all contribute to these properties .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structure serves as a precursor in the formation of complex molecules that exhibit pharmacological activities. For instance, it can be involved in the creation of new psychoactive substances with potential therapeutic applications for neurological disorders .
Industrial Applications: Material Synthesis
In the industrial sector, this compound finds applications in the synthesis of materials such as polymers and resins. Its fluorinated aromatic structure imparts desirable properties like chemical resistance and stability, making it valuable for creating advanced materials with specific mechanical attributes .
Environmental Science: Analytical Studies
Environmental scientists employ 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone in analytical studies to understand the behavior of fluorinated organic compounds in the environment. Its detection and quantification can help assess the environmental impact and degradation pathways of similar organic pollutants .
Materials Science: Development of Functional Coatings
The compound’s ability to form stable bonds with various substrates makes it suitable for developing functional coatings. These coatings can enhance surface properties such as hydrophobicity, which is crucial in creating self-cleaning surfaces and protective layers against corrosion .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone is used as a standard in chromatography techniques. Its distinct chemical signature allows for the calibration of instruments and aids in the accurate identification of similar compounds in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
This compound is also significant in biochemistry for enzyme inhibition studies. Researchers can investigate its interaction with various enzymes to understand the mechanism of action and to design inhibitors that can regulate enzyme activity in biological systems .
Chemical Research: Suzuki-Miyaura Coupling Reactions
The compound’s phenyl ring can participate in Suzuki-Miyaura coupling reactions, which are pivotal in chemical research for creating biaryl compounds. These reactions are fundamental in the synthesis of many organic molecules, including pharmaceuticals and agrochemicals .
Biochemical Research: Flavin Analogs Synthesis
Lastly, 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone can be used in the synthesis of flavin analogs. These analogs are crucial in studying the role of flavins in biological systems and can lead to the development of new drugs targeting specific flavoproteins .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of chemical reactions, or it could have applications in fields like materials science or medicinal chemistry .
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYJNLZTHVEPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644853 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898779-59-4 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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